molecular formula C6H7NO2S B143604 4-Ethyl-1,3-thiazole-5-carboxylic acid CAS No. 126889-07-4

4-Ethyl-1,3-thiazole-5-carboxylic acid

Cat. No. B143604
CAS RN: 126889-07-4
M. Wt: 157.19 g/mol
InChI Key: JUJNNKYDFBHNOW-UHFFFAOYSA-N
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Description

Thiazole is a heterocyclic compound that consists of a five-membered ring containing three carbon atoms, one sulfur atom, and one nitrogen atom . Thiazole compounds are important in the field of medicinal chemistry and have been found to exhibit a wide range of biological activities .


Molecular Structure Analysis

The thiazole ring is planar and aromatic, characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . This aromaticity allows the ring to have many reactive positions where donor–acceptor, nucleophilic, and oxidation reactions may take place .

Scientific Research Applications

Synthesis of Indole Derivatives

Indole derivatives are significant in natural products and drugs . They play a crucial role in cell biology . The application of indole derivatives as biologically active compounds for the treatment of cancer cells, microbes, and different types of disorders in the human body has attracted increasing attention in recent years .

Antimicrobial Applications

Thiazole derivatives, such as 2-aminothiazole-4-carboxylate Schiff bases, have shown promising therapeutic roles as antibacterial, antifungal, anti-HIV, antioxidant, antitumor, anthelmintic, anti-inflammatory & analgesic agents . They have been used as starting materials for the synthesis of a diverse range of heterocyclic analogues .

Antifungal Medication

Abafungin, a thiazole derivative, is used topically to suppress skin infections caused by various fungi .

Synthesis of Hydrazide-Hydrazones

Thiazole derivatives are utilized in the synthesis of hydrazide-hydrazones, which have diverse therapeutic roles . These compounds have shown significant antimicrobial activity .

Treatment of Glioblastoma and Melanoma

Some thiazole derivatives have shown selective action towards human glioblastoma U251 cells and human melanoma WM793 cells . These compounds have potential therapeutic applications in the treatment of these types of cancer .

Molecular Docking

Thiazole derivatives have been used in molecular docking studies to evaluate protein-ligand interactions . These studies can help in the design of new drugs with high binding affinities .

Future Directions

Thiazole compounds are of significant interest in medicinal chemistry due to their wide range of biological activities. Future research may focus on the design and synthesis of new thiazole derivatives with improved potency and selectivity for various biological targets .

Mechanism of Action

Target of Action

Thiazole derivatives have been reported to exhibit antimicrobial activity, mainly against gram-positive bacteria . This suggests that the compound may target bacterial cells, but the specific molecular targets within these cells remain to be identified.

Mode of Action

Thiazole derivatives have been known to interact with dna and topoisomerase ii, resulting in dna double-strand breaks, a g2 stop, and ultimately, cell death . This suggests that 4-Ethyl-1,3-thiazole-5-carboxylic acid might interact with its targets in a similar manner, leading to changes in the cellular processes.

Biochemical Pathways

Thiazole-5-carboxylic acid derivatives have been reported to inhibit xanthine oxidase, an enzyme involved in the metabolism of purines . This inhibition could affect the purine metabolic pathway, leading to downstream effects such as the reduction of uric acid production.

Pharmacokinetics

The lipophilicity of thiazole derivatives has been reported, which could influence their absorption and distribution .

Result of Action

Based on the reported activities of similar compounds, it can be inferred that the compound may lead to cell death, particularly in gram-positive bacteria . This is likely due to the disruption of DNA and cellular processes as a result of the compound’s interaction with its targets .

Action Environment

The action of 4-Ethyl-1,3-thiazole-5-carboxylic acid can be influenced by various environmental factors. For instance, it has been reported that thiazole compounds are stable at room temperature but decompose under high temperature and acidic conditions . Additionally, the compound’s efficacy and stability may be affected by its solubility in water, alcohol, and ketone solvents .

properties

IUPAC Name

4-ethyl-1,3-thiazole-5-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7NO2S/c1-2-4-5(6(8)9)10-3-7-4/h3H,2H2,1H3,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JUJNNKYDFBHNOW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(SC=N1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40562637
Record name 4-Ethyl-1,3-thiazole-5-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40562637
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

157.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Ethyl-1,3-thiazole-5-carboxylic acid

CAS RN

126889-07-4
Record name 4-Ethyl-1,3-thiazole-5-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40562637
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-ethyl-1,3-thiazole-5-carboxylic acid
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